molecular formula C14H13BrN4OS3 B2921022 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanamide CAS No. 394234-37-8

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanamide

Cat. No.: B2921022
CAS No.: 394234-37-8
M. Wt: 429.37
InChI Key: WVCKQXMARHEXBD-UHFFFAOYSA-N
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Description

N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanamide is a synthetic small molecule designed for advanced pharmacological and oncology research. This compound features a 1,3,4-thiadiazole core, a heterocyclic scaffold recognized for its significant and broad-spectrum bioactivity . The structure is strategically substituted with a 4-bromophenyl group and a propanamide linker to a dihydrothiazole ring, potentially enhancing its interaction with biological targets. The 1,3,4-thiadiazole moiety is a well-established pharmacophore in medicinal chemistry, with numerous derivatives demonstrating potent antitumor properties . Research on analogous compounds has shown efficacy against a range of human cancer cell lines, including hepatocellular carcinoma (HepG-2), lung cancer (A-549), breast cancer (MCF-7), and leukemia (HL-60) . The anticancer activity is often linked to key biological mechanisms such as the inhibition of carbonic anhydrase isoforms (CA IX and CA XII) , the disruption of tubulin polymerization , and the inhibition of focal adhesion kinase (FAK) . Furthermore, as a bioisostere of nucleic acid bases, the 1,3,4-thiadiazole ring can interfere with DNA replication processes, providing a plausible mechanism for its cytotoxic effects . This compound is provided as a high-purity material to support hit-to-lead optimization campaigns, mechanism of action studies, and the development of novel therapeutic agents. It is intended for use by qualified researchers in a controlled laboratory environment. Please Note: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN4OS3/c1-8(22-14-16-6-7-21-14)11(20)17-13-19-18-12(23-13)9-2-4-10(15)5-3-9/h2-5,8H,6-7H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCKQXMARHEXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)Br)SC3=NCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Thiazole ring formation: This involves the cyclization of a suitable thioamide with an α-haloketone.

    Coupling reactions: The final step involves coupling the thiadiazole and thiazole intermediates under appropriate conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, thiols, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents (Position 5) Side Chain Modifications Molecular Weight (g/mol)
Target Compound 1,3,4-Thiadiazole 4-Bromophenyl 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)propanamide ~448.4 (estimated)
2-Benzoylamino-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]ethanamide 1,3,4-Thiadiazole 4-Bromophenyl Benzoylamino-ethanamide 419.3
N-(4-Bromophenyl)-4-({[5-(propionylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)benzamide 1,3,4-Thiadiazole Propionylamino 4-(Sulfanylmethyl)benzamide 477.4
5-(4-Methylphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 4-Methylphenyl Prop-2-enylamine 245.3
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide Thiazolo-triazole 4-Chlorophenyl Benzothiazole-phenylpropanamide 548.1

Key Observations :

  • The target compound and its analogs (e.g., ) share the 1,3,4-thiadiazole core but differ in substituents and side chains.
  • Sulfur-rich side chains (e.g., sulfanylpropanamide in the target compound vs. sulfanylmethylbenzamide in ) improve lipophilicity and redox activity, which may influence pharmacokinetics .

Key Observations :

  • The target compound’s activity is inferred from its structural similarity to , where bromophenyl-thiadiazole derivatives exhibit antibacterial effects.
  • Chlorophenyl analogs (e.g., ) show enhanced kinase inhibition due to stronger electron-withdrawing effects compared to bromophenyl.
  • Methylsulfanyl groups (e.g., ) correlate with pesticidal activity, suggesting that sulfur substituents modulate target specificity.

Physicochemical and Crystallographic Properties

Table 3: Crystallographic and Stability Data

Compound Crystallographic System Hydrogen Bonding Network Stability Notes
Target Compound Monoclinic (predicted) Intra-/intermolecular C–H···N bonds (hypothetical) High thermal stability (sulfur-rich core)
2-Benzoylamino-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]ethanamide Triclinic, P-1 Layered structure via C–H···O/N interactions Stable up to 250°C
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine Orthorhombic, Pca2₁ Planar layers linked by C–H···N bonds Degrades above 200°C

Key Observations :

  • The target compound is expected to form stable crystals due to its rigid thiadiazole-thiazole framework, similar to .
  • Hydrogen bonding in analogs (e.g., ) correlates with enhanced crystallinity and solubility in polar solvents.

Biological Activity

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class of compounds has garnered significant attention due to their diverse biological activities. The following sections will detail the biological activities associated with this specific compound and its structural relatives.

Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazoles are five-membered heterocyclic compounds that exhibit a broad spectrum of biological activities. These include:

  • Antimicrobial Activity : Many derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Several studies have demonstrated the ability of thiadiazole derivatives to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Compounds in this category have been linked to reduced inflammation in various models.
  • Anticonvulsant and Analgesic Effects : Certain derivatives exhibit properties that can alleviate seizures and pain.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the bromophenyl group and the thiazole moiety contributes to its pharmacological effects.

Key Findings from Recent Research

  • Anticancer Activity :
    • A study reported that compounds containing the 1,3,4-thiadiazole scaffold showed significant antiproliferative activity against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 2.48 µM to 7.15 µM depending on structural modifications .
    • Another study highlighted that thiazole-containing compounds exhibited cytotoxic effects comparable to standard drugs like doxorubicin .
  • Antimicrobial Activity :
    • Research indicated that modifications at position 2 of the thiadiazole ring can enhance antimicrobial potency. For instance, substitution with thiocarbohydrazide resulted in excellent activity against tested bacterial strains .
  • Anti-inflammatory and Analgesic Effects :
    • Certain derivatives have shown potential in reducing inflammation markers in vitro and in vivo models .

Case Study 1: Antiproliferative Activity

A series of novel thiazole derivatives were synthesized and tested for their antiproliferative effects on cancer cell lines. Among them, a compound with a similar scaffold to this compound showed promising results with an IC50 value of 0.28 µg/ml against MCF-7 cells .

Case Study 2: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various thiadiazole derivatives, one compound demonstrated significant activity against multi-drug resistant strains of bacteria with an MIC (Minimum Inhibitory Concentration) below 10 µg/ml .

Data Tables

Biological ActivityIC50 Value (µM)Cell Line/Pathogen
Antiproliferative2.48A549
Antiproliferative0.28MCF-7
Antimicrobial<10Multi-drug resistant bacteria

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